molecular formula C10H11BrF2OZn B14885040 (2-n-Butyloxy-3,5-difluorophenyl)Zinc bromide

(2-n-Butyloxy-3,5-difluorophenyl)Zinc bromide

Cat. No.: B14885040
M. Wt: 330.5 g/mol
InChI Key: PIVGYFQTIXVDMY-UHFFFAOYSA-M
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Description

(2-n-butyloxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-n-butyloxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-3,5-difluorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

(2nbutyloxy3,5difluorophenyl)Br+Zn(2nbutyloxy3,5difluorophenyl)ZnBr(2-n-butyloxy-3,5-difluorophenyl)Br + Zn \rightarrow (2-n-butyloxy-3,5-difluorophenyl)ZnBr (2−n−butyloxy−3,5−difluorophenyl)Br+Zn→(2−n−butyloxy−3,5−difluorophenyl)ZnBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-n-butyloxy-3,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the (2-n-butyloxy-3,5-difluorophenyl) group and another organic moiety.

Scientific Research Applications

Chemistry

In chemistry, (2-n-butyloxy-3,5-difluorophenyl)zinc bromide is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used to synthesize intermediates for pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the production of various industrial products.

Mechanism of Action

The mechanism of action of (2-n-butyloxy-3,5-difluorophenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a nucleophile in substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-n-butyloxy-3,5-difluorophenyl)magnesium bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.

    (2-n-butyloxy-3,5-difluorophenyl)lithium: A lithium-based organometallic compound with higher reactivity but less stability compared to the zinc counterpart.

Uniqueness

(2-n-butyloxy-3,5-difluorophenyl)zinc bromide is unique due to its balance of reactivity and stability. While magnesium and lithium analogs may offer higher reactivity, they are often less stable and more challenging to handle. The zinc compound provides a good compromise, making it suitable for a wide range of synthetic applications.

Properties

Molecular Formula

C10H11BrF2OZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-2,4-difluorobenzene-6-ide

InChI

InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-6-13-10-5-4-8(11)7-9(10)12;;/h4,7H,2-3,6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PIVGYFQTIXVDMY-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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